molecular formula C22H21N3O5S2 B2570325 Methyl 4-(2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate CAS No. 941980-47-8

Methyl 4-(2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate

Cat. No.: B2570325
CAS No.: 941980-47-8
M. Wt: 471.55
InChI Key: ZVQJOXOUECBGBC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on a 2-aminothiazole scaffold, which is a common structure in drug development . This scaffold is attached to a 4-methoxyphenyl group through an amino-2-oxoethylthio linker.

Scientific Research Applications

Synthesis and Heterocyclic Systems

Methyl 4-(2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate and related compounds have been utilized in the synthesis of various heterocyclic systems. These include the preparation of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones. This demonstrates the compound's utility in diverse chemical syntheses, offering a range of potential applications in medicinal chemistry and organic synthesis (Selič, Grdadolnik, & Stanovnik, 1997).

Cyclization Reactions

The compound has been involved in cyclization reactions leading to the formation of specific benzoates. For example, methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate cyclizes in the presence of bases to form 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This process showcases the compound's role in cyclization reactions, which are fundamental in the creation of complex organic molecules (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Photopolymerization

In the field of material science, derivatives of this compound, like methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, have been proposed as photoiniferters. This suggests potential applications in photopolymerization processes, where light is used to initiate polymer formation. The compound's ability to generate radicals under UV irradiation makes it a candidate for innovative material synthesis (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

Anticancer Activity

Some derivatives of the compound have been evaluated for their anticancer activity. For instance, 4-thiazolidinones containing benzothiazole moiety have been screened for their efficacy against various cancer cell lines. This highlights the potential therapeutic applications of the compound in the development of new anticancer agents (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with any chemical, appropriate safety precautions should be taken when handling it.

Future Directions

2-Aminothiazole derivatives, such as this compound, have shown promise in medicinal chemistry and drug discovery research due to their wide range of biological activities . Future research could focus on exploring the therapeutic potential of these compounds and developing more efficient synthesis methods .

Properties

IUPAC Name

methyl 4-[[2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S2/c1-29-18-9-7-16(8-10-18)24-20(27)13-32-22-25-17(12-31-22)11-19(26)23-15-5-3-14(4-6-15)21(28)30-2/h3-10,12H,11,13H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQJOXOUECBGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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